
(2S)-2-(2,4-Dinitroanilino)-4-(methylselanyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2,4-Dinitroanilino)-4-(methylselanyl)butanoic acid is a complex organic compound characterized by the presence of a dinitroaniline group and a methylselanyl group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,4-Dinitroanilino)-4-(methylselanyl)butanoic acid typically involves multiple steps, starting with the preparation of the dinitroaniline intermediate. This intermediate is then reacted with a suitable butanoic acid derivative under controlled conditions to introduce the methylselanyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(2,4-Dinitroanilino)-4-(methylselanyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The dinitroaniline group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include selenoxide derivatives, amines, and substituted aniline derivatives, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
(2S)-2-(2,4-Dinitroanilino)-4-(methylselanyl)butanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.
Mecanismo De Acción
The mechanism of action of (2S)-2-(2,4-Dinitroanilino)-4-(methylselanyl)butanoic acid involves its interaction with specific molecular targets and pathways. The dinitroaniline group can interact with cellular proteins, potentially inhibiting their function, while the methylselanyl group may modulate redox reactions within cells. These interactions can lead to various biological effects, including the induction of apoptosis in cancer cells and the modulation of inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-(2,4-Dinitroanilino)-4-(methylthio)butanoic acid: Similar structure but with a methylthio group instead of a methylselanyl group.
(2S)-2-(2,4-Dinitroanilino)-4-(methylsulfonyl)butanoic acid: Contains a methylsulfonyl group, offering different chemical properties.
Uniqueness
(2S)-2-(2,4-Dinitroanilino)-4-(methylselanyl)butanoic acid is unique due to the presence of the methylselanyl group, which imparts distinct redox properties and potential biological activities not observed in its sulfur-containing analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
919767-00-3 |
|---|---|
Fórmula molecular |
C11H13N3O6Se |
Peso molecular |
362.21 g/mol |
Nombre IUPAC |
(2S)-2-(2,4-dinitroanilino)-4-methylselanylbutanoic acid |
InChI |
InChI=1S/C11H13N3O6Se/c1-21-5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h2-3,6,9,12H,4-5H2,1H3,(H,15,16)/t9-/m0/s1 |
Clave InChI |
IWYMAQMOAFGDEA-VIFPVBQESA-N |
SMILES isomérico |
C[Se]CC[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C[Se]CCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


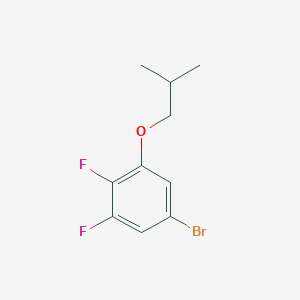
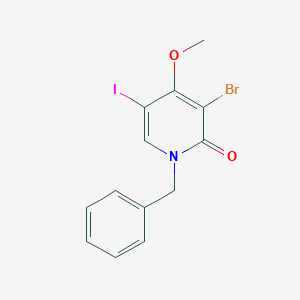
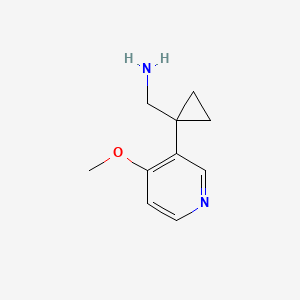
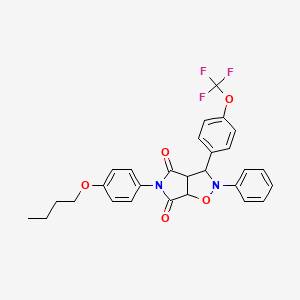
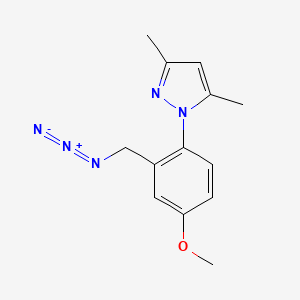


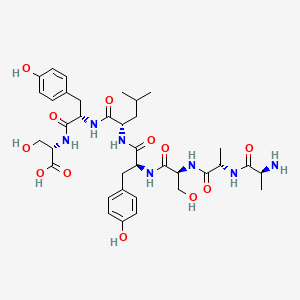
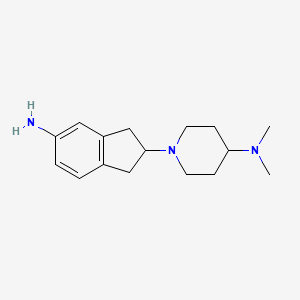
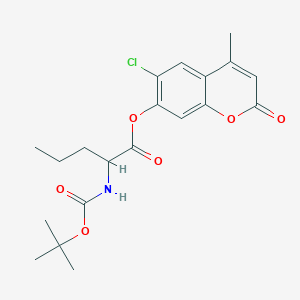
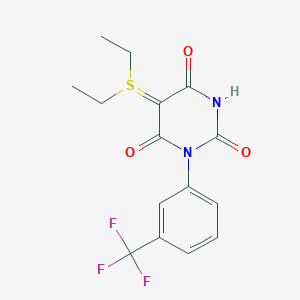
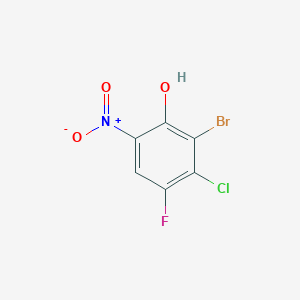
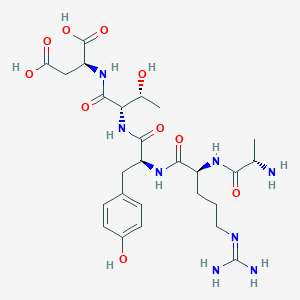
![Thiazolo[5,4-d]pyrimidine-2,7-diamine, N7-[3-chloro-4-(trifluoromethyl)phenyl]-N2-(2,6-dichlorophenyl)-](/img/structure/B12639088.png)
